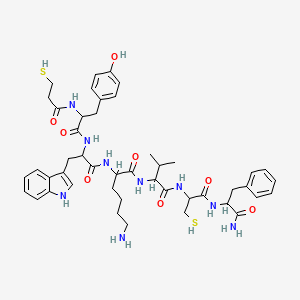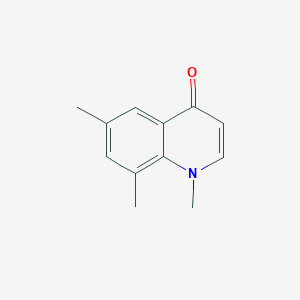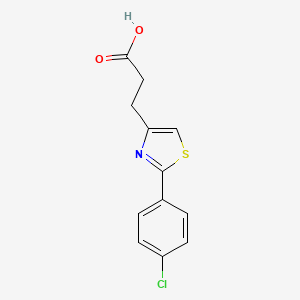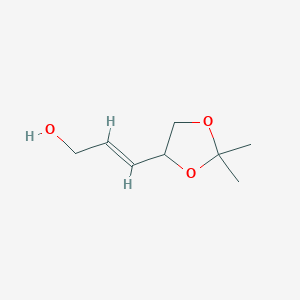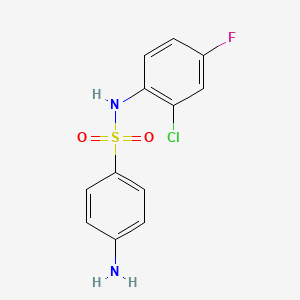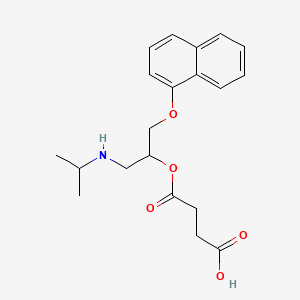
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is a complex organic compound known for its unique chemical structure and properties. This compound is an ester derivative of butanedioic acid, featuring a naphthalenyloxy group and an isopropylamino methyl group. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with an alcohol derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The naphthalenyloxy group may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, ethyl 3-methylbutyl ester
- Butanedioic acid, ethyl-(1-methylethyl) ester
Uniqueness
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is unique due to the presence of both a naphthalenyloxy group and an isopropylamino methyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar esters, making it a valuable compound for specialized applications.
Properties
CAS No. |
68905-61-3 |
|---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23) |
InChI Key |
USMSCQNOGBOUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


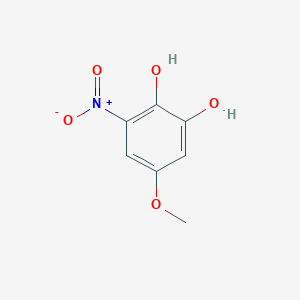
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
